MCHB-1

Descripción general

Descripción

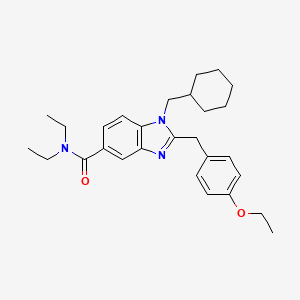

MCHB-1 es un compuesto derivado del benzimidazol que inicialmente se investigó como analgésico, pero nunca se desarrolló para uso médico. Actúa como un potente agonista del receptor cannabinoide 2 humano (CB2), demostrando alta selectividad para CB2 sobre el receptor cannabinoide 1 (CB1). Este compuesto ha sido identificado como una droga de diseño y se detectó por primera vez en Alemania en diciembre de 2013 .

Mecanismo De Acción

MCHB-1 ejerce sus efectos actuando como un potente agonista del receptor CB2. Se une al receptor CB2 con alta afinidad (EC50 = 0.52 nM) y muestra una selectividad significativa sobre el receptor CB1 (Ki = 3.7 nM para CB2 vs. 110 nM para CB1). Esta unión selectiva conduce a la activación de las vías de señalización mediadas por CB2, que están involucradas en la modulación del dolor y la inflamación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de MCHB-1 implica la reacción de 2-(4-etoxi-bencil)-1-(ciclohexil-metil)-N,N-dietil-1H-benzo[d]imidazol-5-carboxamida con reactivos apropiados bajo condiciones controladas.

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. Esto incluiría el uso de reactores industriales, sistemas de purificación y medidas de control de calidad para garantizar la coherencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de Reacciones: MCHB-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar el núcleo de benzimidazol u otros grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos bencilo o ciclohexilmetilo, lo que lleva a la formación de varios análogos.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como permanganato de potasio u óxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Agentes halogenantes o nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos de this compound, cada uno con posibles propiedades farmacológicas diferentes.

Aplicaciones Científicas De Investigación

MCHB-1 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de referencia en el estudio de derivados del benzimidazol y sus propiedades químicas.

Biología: Investigado por sus interacciones con los receptores cannabinoides, particularmente CB2.

Medicina: Explorado por sus posibles efectos analgésicos y su capacidad para aliviar el dolor periférico con efectos secundarios mínimos en el sistema nervioso central.

Industria: Utilizado en el desarrollo de nuevos medicamentos analgésicos y como herramienta en la investigación de receptores cannabinoides

Comparación Con Compuestos Similares

MCHB-1 se compara con otros compuestos derivados del benzimidazol como:

- AZD1940

- AZ-11713908

- BIM-018

- Etazen

- Etoacetazene

Unicidad: this compound es único debido a su alta selectividad para el receptor CB2 sobre el receptor CB1, lo que minimiza los efectos secundarios del sistema nervioso central al tiempo que proporciona efectos analgésicos robustos. Esto lo distingue de otros compuestos similares que pueden no tener el mismo nivel de selectividad o eficacia .

Actividad Biológica

MCHB-1, a compound derived from the prodrug CNOB (a nitrobenzyl derivative), has garnered attention in cancer research due to its unique biological activities. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

This compound is primarily known for its role in inducing apoptosis in cancer cells. Upon reduction of CNOB by the enzyme ChrR6, this compound is produced and exhibits several critical actions:

- Induction of Apoptosis : this compound activates caspases, which are crucial enzymes in the apoptotic pathway. Studies have shown that treatment with this compound at a concentration of 1 µmol/L leads to significant activation of caspase-3 and caspase-9 in HCT116 cancer cells, indicating its pro-apoptotic effects .

- Mitochondrial Disruption : this compound localizes to mitochondria and disrupts their electrochemical potential, which is essential for maintaining cellular energy homeostasis. This disruption is linked to the initiation of apoptosis through the mitochondrial pathway .

In Vitro Studies

In vitro experiments have demonstrated this compound's efficacy in various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HCT116 | 1 µmol/L | Increased caspase activity and apoptosis | |

| 4T1 | Variable | Fluorescence correlated with cell death | |

| Various | 1 µmol/L | Induction of S phase accumulation |

These studies highlight that this compound not only promotes apoptosis but also influences cell cycle dynamics by causing accumulation in the S phase at non-lethal concentrations.

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in cancer treatment:

- Tumor Imaging : The fluorescent properties of this compound facilitate non-invasive imaging techniques. Researchers utilized fluorescence measurements to track the kinetics of CNOB activation and this compound distribution within tumors in live mice. This capability enhances our understanding of drug penetration barriers in tumor microenvironments .

- Combination Therapies : Recent investigations suggest that combining this compound with other therapeutic agents may enhance its efficacy. For example, synergistic effects have been observed when used alongside traditional chemotherapeutics, potentially leading to improved treatment outcomes .

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVZBXHTUOPQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336524 | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046140-32-2 | |

| Record name | MCHB-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046140322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCHB-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8QNY2T4YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.